3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one
Description
3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one is a heterocyclic compound featuring a 1,2-diazin-6-one core substituted with a 4-cyclohexylphenyl group and a 1-methylindol-3-yl moiety. The molecular formula is C₂₆H₂₈N₄O, with a molecular weight of 412.53 g/mol (calculated based on structural analysis). This compound is structurally related to pharmacologically active heterocycles but lacks extensive published data on synthesis, bioactivity, or applications.
Properties
IUPAC Name |
3-(4-cyclohexylphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-28-16-22(20-9-5-6-10-24(20)28)21-15-23(26-27-25(21)29)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-14,16-17,21H,2-4,7-8,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJATVVOOTMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=NNC3=O)C4=CC=C(C=C4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylphenyl intermediate, followed by the introduction of the methylindole group through a series of coupling reactions. The final step involves the formation of the diazinone ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic cores. Key differences and implications are highlighted:
3-(4-Ethoxyphenyl)-5-(1-methylindol-3-yl)-1H,4H,5H-1,2-diazin-6-one
- Molecular Formula : C₂₁H₂₁N₃O₂
- Molecular Weight : 347.42 g/mol
- Key Differences: The ethoxy group replaces the cyclohexylphenyl substituent. Ethoxy groups are electron-donating, which may influence electronic properties of the diazinone ring .
3-(4-tert-Butylphenyl)-5-(1-methylindol-3-yl)-1H,4H,5H-1,2-diazin-6-one
- Molecular Formula : C₂₄H₂₆N₄O
- Molecular Weight : 386.49 g/mol
- Key Differences : The tert-butyl group introduces significant steric hindrance compared to cyclohexyl. This may reduce binding pocket accessibility in biological targets but enhance metabolic stability .
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone
- Molecular Formula : C₂₃H₁₈N₄O
- Molecular Weight : 366.42 g/mol
- Key Differences: Replaces the diazinone core with a pyrazoline ring. Pyrazolines are known for anti-inflammatory and antimicrobial activities, suggesting divergent bioactivity compared to diazinones .
Physicochemical and Spectral Properties
While spectral data for the target compound is unavailable, inferences can be drawn from analogs:
- IR Spectroscopy: Expected peaks for N-H stretching (~3300 cm⁻¹, indole), C=O stretching (~1700 cm⁻¹, diazinone), and C-H bending of the cyclohexyl group (~1450 cm⁻¹) .
- NMR: Cyclohexyl protons would appear as multiplet signals (δ 1.2–2.2 ppm), while the indole aromatic protons resonate at δ 6.8–7.8 ppm. The diazinone ring protons may show signals near δ 3.0–4.0 ppm (due to coupling) .
Tabular Comparison of Key Compounds
Biological Activity
3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one is a complex organic compound that has garnered interest in various fields due to its unique structural characteristics. This compound features a cyclohexylphenyl group and a methylindole moiety, which contribute to its potential biological activities.
The compound's IUPAC name is 3-(4-cyclohexylphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one. Its molecular formula is with a molecular weight of approximately 399.51 g/mol. The InChI representation is:
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar diazinone compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and the disruption of cell cycle progression at the G2/M phase12.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Related compounds have demonstrated efficacy against a range of bacteria and fungi. For example, derivatives of diazinones have shown activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains23.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that play pivotal roles in cellular signaling pathways. Such interactions can lead to alterations in enzyme activity or receptor function, thereby influencing cellular responses and potentially leading to therapeutic effects4.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of diazinone derivatives. The researchers synthesized a series of compounds and evaluated their cytotoxicity against several cancer cell lines. Notably, one derivative exhibited an IC50 value in the low micromolar range against breast cancer cells, suggesting promising anticancer activity2.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related diazinone compounds. The study assessed their effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL for both bacterial strains3.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-cyclohexylphenyl)-5-(1-methylindol-3-YL)-4,5-dihydro-1H-pyridazin-6-one |
| Molecular Formula | C25H27N3O |
| Molecular Weight | 399.51 g/mol |
| Anticancer IC50 (Example) | Low micromolar |
| Antimicrobial MIC (Example) | <10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
